5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde is a chemical compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and an oxazole ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Scientific Research Applications
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the biological activities mentioned above . The compound’s interaction with its targets could lead to changes in the cellular environment, affecting the function of the targeted receptors and resulting in the observed biological activities.
Biochemical Pathways
For instance, they can inhibit enzymes involved in primary metabolic pathways or proteins carrying out essential physiological functions . The downstream effects of these interactions can lead to a broad spectrum of biological activities .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a significant impact at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 3,4-dichlorobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole
- 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid
Uniqueness
Compared to similar compounds, 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to its oxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and biological research.
Properties
IUPAC Name |
5-chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-7-2-1-5(3-8(7)12)9-6(4-15)10(13)16-14-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRKSRWVKRCLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2C=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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